molecular formula C7H4Cl2F3N B14859011 4-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

4-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B14859011
M. Wt: 230.01 g/mol
InChI Key: NNIQUGCPLRQADV-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process would include steps such as halogenation, purification, and crystallization to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the chlorine atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 2-(Chloromethyl)-3-(trifluoromethyl)pyridine
  • 4-Chloro-3-(trifluoromethyl)pyridine

Uniqueness: 4-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-3-5-6(7(10,11)12)4(9)1-2-13-5/h1-2H,3H2

InChI Key

NNIQUGCPLRQADV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)CCl

Origin of Product

United States

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